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molecular formula C27H23NO2S B8527183 3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}benzoic acid CAS No. 623902-45-4

3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}benzoic acid

Cat. No. B8527183
M. Wt: 425.5 g/mol
InChI Key: GGHPJDFFGMCBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986953B2

Procedure details

Experimental details for Example 8. Synthesis of synthetic precursor SP3 (see Scheme 8, FIG. 23b). 4-bromomethyl-3-nitrobenzoic acid 19a (2 g, 7.69 mmol) was dissolved in tetrahydrofuran (40 mL) and the solution added with trityl mercaptan (2.34 g, 8.46 mmol) and diisopropyl ethylamine (2.8 mL, 16.14 mmol) at room temperature. The reaction mixture was stirred for 36 hours and then was quenched with a saturated solution of ammonium chloride (4 mL) followed by extraction with ethyl acetate. The organic layer was washed with brine and the solvent evaporated under reduced pressure. The residue was purified by flash chromatography using 7.5% methanol in dichloromethane to yield 20a (2.5 g, 70% yield). 1H NMR (CDCl3, 400 MHz): δ 3.80 (s, 2H), 6.80-6.90 (m, 1H), 7.15-7.50 (m, 15H), 7.95-8.05 (m, 1H), 8.55 (s, 1H); 13C NMR (100 MHz, CDCl3): δ 33.8, 68.1, 126.1, 126.5, 127.0, 128.1, 129.0, 129.6, 129.7, 130.0, 132.93, 133.5, 133.6, 139.1, 139.3, 144.0, 148.5, 163.7. MS (ESI) calcd. for C27H21NO4S (M+H]+: m/z 456.1. found: 456.4. 3-nitro-4-((tritylthio)methyl)benzoic acid 20a (1.86 g, 3.428 mmol) was dissolved in methanol (40 mL) and the solution added with SnCl2.2H2O (3.85 g, 17.14 mmol). The reaction mixture was heated to 65° C. and stirred for 2 hours. The solvent was evaporated and the residue added with saturated sodium bicarbonate solution to reach pH 6 followed by extraction with ethyl acetate. The organic layer was washed with brine and evaporated under reduced pressure. The residue purified by flash chromatography using 35% ethyl acetate in hexanes to yield 21a (0.746 g, 51% yield). 1H NMR (CDCl3, 400 MHz): δ 3.34 (s, 2H), 7.11-7.13 (m, 1H), 7.28-7.45 (m, 12H), 7.55-7.59 (m, 5H). MS (ESI) calcd. for C27H23NO2S [M+H]+: m/z 426.5. found: 426.6. 3-amino-4-((tritylthio)methyl)benzoic acid (21a) (0.372 g, 0.875 mmol) was dissolved in CH2Cl2 and the solution added with t-butyl-4-aminobutoxycarbamate 11a (0.196 g, 0.962 mmol), HBTU (0.497 g, 1.31 mmol), and DIPEA (0.38 mL, 2.187 mmol) under argon. The reaction mixture was stirred at room temperature. After 3 hours, the reaction mixture was diluted with water and extracted with dichloromethane (3×30 mL). The combined organic layers were concentrated under reduced pressure and the residue was purified by flash column chromatography in 35% ethyl acetate in hexanes to give tert-butyl-4-(3-amino-4-((tritylthio)methyl)benzamido)butoxycarbamate (22a, 0.45 g, 84% yield). 1H NMR (CDCl3, 400 MHz): δ 1.44 (s, 9H), 1.65-1.75 (m, 4H), 3.40-3.48 (q, J=6.5, 12.5 Hz, 2H), 3.64 (s, 2H), 3.85 (t, J=5.8 Hz, 2H), 6.34 (t, J=5.9 Hz, 1H), 6.95-7.04 (m, 3H), 7.20-7.26 (m, 5H), 7.28-7.33 (m, 5H), 7.47-5.72 (m, 5H); 13C NMR (75 MHz, CDCl3): δ 25.2, 26.1, 28.3, 33.3, 39.5, 67.2, 81.7, 114.7, 116.6, 123.5, 125.9-131.4 (m), 135.2, 144.4, 145.4, 156.8, 167.7. MS (ESI) calcd. for C36H41N3O4S [M+H]+: m/z 612.8. found: 612.6. 22a (47 mg, 0.076 mmol), triisopropylsilane (31 μL, 0.152 mmol) and water (0.1 mL) were dissolved in 50% TFA in dicholoromethane (3 mL) at 0° C. under argon. The reaction mixture was stirred for an hour in ice and completion of the deprotection was monitored by thin layer chromatography. Volatiles were then removed by evaporation and the residue washed with hexanes (3×20 mL) to yield SP3. NMR (D6-DMSO, 500 MHz): δ=1.57-1.66 (m, 4H), 3.26 (dt, J=6.45 Hz, 6.15 Hz, 2H), 3.81 (s, 2H), 3.89 (t, J=6.1 Hz, 2H), 6.79 (dd, J=7.75 Hz, 1.14 Hz, 1H), 7.06 (d, J=7.85, 1H), 7.13 (d, J=1.45, 1H), 8.25 (t, J=5.9 Hz, 1H). 13C NMR (125 MHz, D6-DMSO): δ=25.18, 25.91, 30.43, 74.43, 114.39, 114.62, 122.70, 131.42, 135.47, 146.75, 167.18. MS (ESI) calcd. for C12H19N3O2S C11H13NO3 [M+H]+: 270.1. found: 270.2.
Name
3-nitro-4-((tritylthio)methyl)benzoic acid
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH2:13][S:14][C:15]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:7]([OH:9])=[O:8])([O-])=O.O.O.Cl[Sn]Cl>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH2:13][S:14][C:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
3-nitro-4-((tritylthio)methyl)benzoic acid
Quantity
1.86 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.85 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue added with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.746 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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